molecular formula C30H61N3O5S B12706349 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate CAS No. 94022-74-9

4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate

Cat. No.: B12706349
CAS No.: 94022-74-9
M. Wt: 575.9 g/mol
InChI Key: GKFRSXOYLDHCGT-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the formation of the imidazolium core, followed by the introduction of the undecyl and dodecyl groups through alkylation reactions. The final step involves the methylation of the sulphate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazolium compounds.

Scientific Research Applications

4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate has several scientific research applications:

    Chemistry: It can be used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.

    Biology: The compound may have potential as an antimicrobial agent, given its unique structure and functional groups.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism by which 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolium-based ionic liquids and surfactants. These compounds share structural similarities but may differ in their alkyl chain lengths, functional groups, and overall properties.

Uniqueness

What sets 4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate apart is its specific combination of functional groups and alkyl chains, which confer unique properties such as enhanced solubility, stability, and reactivity. This makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

94022-74-9

Molecular Formula

C30H61N3O5S

Molecular Weight

575.9 g/mol

IUPAC Name

methyl sulfate;N-[2-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]dodecanamide

InChI

InChI=1S/C29H57N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-28-30-24-26-32(28,3)27-25-31-29(33)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-27H2,1-3H3;1H3,(H,2,3,4)

InChI Key

GKFRSXOYLDHCGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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